molecular formula C8H10ClFN2 B14851870 3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine CAS No. 1393567-22-0

3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine

Cat. No.: B14851870
CAS No.: 1393567-22-0
M. Wt: 188.63 g/mol
InChI Key: GPWPTMDGNKWZNT-UHFFFAOYSA-N
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Description

3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine typically involves the reaction of 6-chloro-5-fluoropyridine with appropriate amine precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where the pyridine derivative is reacted with a propan-1-amine derivative in the presence of a base such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Potassium carbonate (K2CO3), various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the pyridine ring can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
  • 2-Chloro-5-fluoropyrimidine
  • 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Uniqueness

3-(6-Chloro-5-fluoropyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms provides distinct electronic and steric properties that can be advantageous in various applications .

Properties

CAS No.

1393567-22-0

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

3-(6-chloro-5-fluoropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H10ClFN2/c9-8-7(10)4-3-6(12-8)2-1-5-11/h3-4H,1-2,5,11H2

InChI Key

GPWPTMDGNKWZNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CCCN)Cl)F

Origin of Product

United States

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